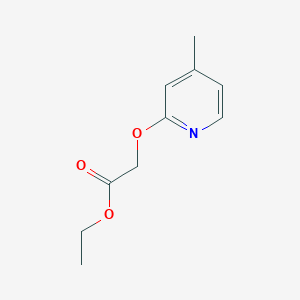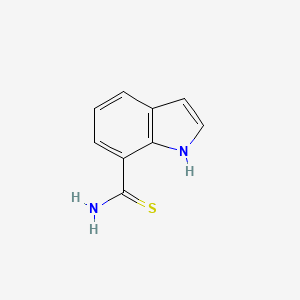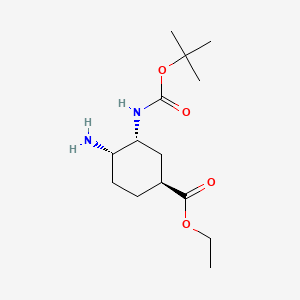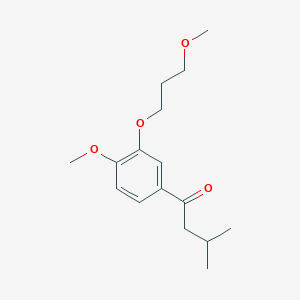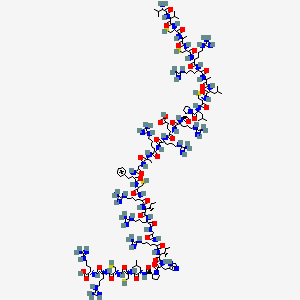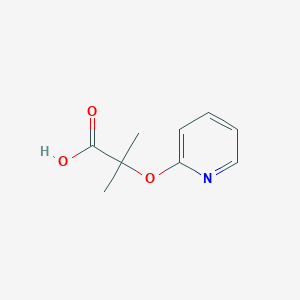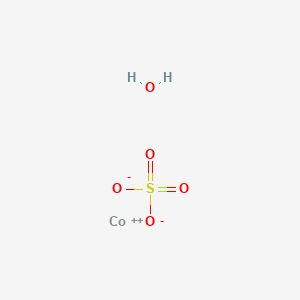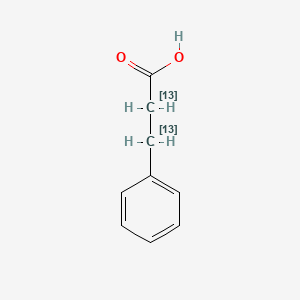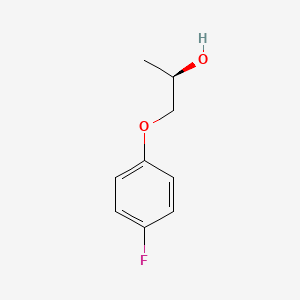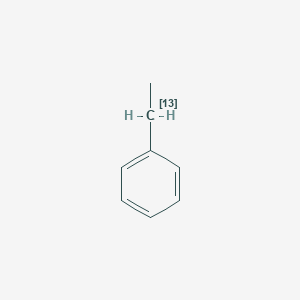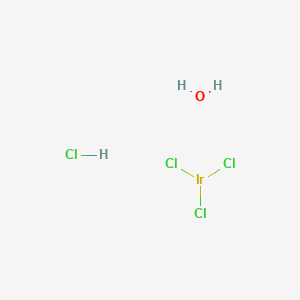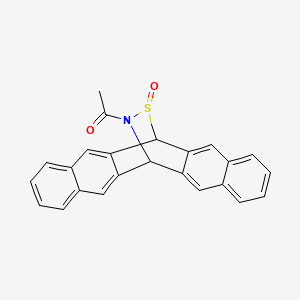
13,6-N-Sulfinylacetamidopentacene
Vue d'ensemble
Description
13,6-N-Sulfinylacetamidopentacene: is a highly soluble pentacene precursor that has garnered attention in the field of organic electronics. This compound is known for its ability to form organic thin films, which are crucial in the development of organic field-effect transistors (OFETs) and other electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13,6-N-Sulfinylacetamidopentacene can be synthesized through a Lewis acid-catalyzed Diels-Alder reaction between pentacene and N-sulfinylacetamide . This reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and controlled environments to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with precise control over reaction parameters. The compound is often produced in high purity (≥97%) and stored under specific conditions to maintain its stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions: 13,6-N-Sulfinylacetamidopentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
13,6-N-Sulfinylacetamidopentacene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Widely used in the production of organic electronic devices such as OFETs and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 13,6-N-Sulfinylacetamidopentacene involves its ability to form thin films that exhibit high field mobility and low threshold voltage parameters . The compound interacts with various molecular targets and pathways, facilitating the efficient transport of charge carriers in electronic devices. This property makes it an essential component in the design and fabrication of high-performance organic electronics.
Comparaison Avec Des Composés Similaires
Pentacene: A well-known organic semiconductor used in various electronic applications.
6,13-Bis(triisopropylsilylethynyl)pentacene: Another pentacene derivative with enhanced solubility and electronic properties.
Pentacene-N-sulfinyl-tert-butylcarbamate: A related compound with similar synthetic routes and applications.
Uniqueness: 13,6-N-Sulfinylacetamidopentacene stands out due to its high solubility and ability to form high-quality thin films. Its unique chemical structure allows for efficient charge transport and stability, making it a valuable material in the field of organic electronics.
Propriétés
IUPAC Name |
1-(23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaen-24-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c1-14(26)25-23-19-10-15-6-2-4-8-17(15)12-21(19)24(28(25)27)22-13-18-9-5-3-7-16(18)11-20(22)23/h2-13,23-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIABOOSIYBUBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584702 | |
| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454675-76-4 | |
| Record name | 15-Acetyl-6,13-dihydro-6,13-(epithioimino)pentacen-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,6-(Epithioimino)pentacene, 16-acetyl-6,13-dihydro-, 15-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 13,6-N-Sulfinylacetamidopentacene a desirable material for OFETs?
A1: this compound offers a solution-processable route to pentacene, a high-performance organic semiconductor. This is crucial as it allows for simpler and potentially lower-cost fabrication techniques compared to traditional vacuum deposition methods used for pentacene [, , ].
Q2: How does the conversion from SAP to pentacene occur, and what structural changes happen?
A2: SAP converts to pentacene through a thermal elimination reaction, typically requiring temperatures above 110°C []. This process involves the removal of the N-sulfinylacetamide groups, leaving behind the pentacene core. This transformation induces significant changes in the material's morphology, from an amorphous film to crystalline structures [].
Q3: How does the performance of OFETs using SAP-derived pentacene compare to those using vapor-deposited pentacene?
A3: While solution-processed SAP-derived pentacene OFETs demonstrate promising results, their performance is generally lower than those fabricated using vapor-deposited pentacene. Mobilities for the former are typically in the order of 10-2 cm2/Vs, compared to 10-1 cm2/Vs for the latter []. This difference is attributed to variations in film morphology and potentially the presence of impurities in the solution-processed films.
Q4: What are the advantages of using inkjet-printed PEDOT:PSS electrodes with SAP in OFET fabrication?
A4: Combining inkjet-printed PEDOT:PSS electrodes with SAP allows for a fully printed OFET fabrication process [, ]. This approach is highly desirable for its potential in low-cost, large-area electronics manufacturing. The compatibility between SAP and PEDOT:PSS also contributes to improved device performance by creating a favorable interface for charge carrier injection [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


